

# In Vivo Imaging with TP003 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TP003	
Cat. No.:	B1681351	Get Quote

Initial Assessment: Comprehensive searches for a compound specifically designated "**TP003**" for in vivo imaging in animal models did not yield any publicly available data. It is possible that "**TP003**" is an internal development code, a novel compound not yet described in published literature, or a potential typographical error in the query.

However, our search revealed information on two other similarly named compounds with relevance to cancer research and in vivo studies: SH003, an herbal medicine with anti-cancer properties, and TP-0903, a small molecule inhibitor of Aurora A-PLK1 signaling. This document provides a summary of the available information on these two compounds as potential alternatives of interest.

# Section 1: SH003 - A Potential Candidate for In Vivo Cancer Imaging

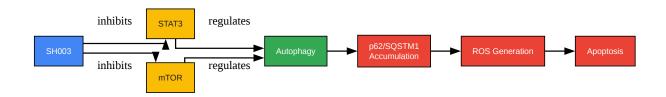
SH003 is a newly developed herbal medicine that has demonstrated anti-cancer effects in preclinical studies.[1][2] Its mechanism of action involves the induction of apoptosis and autophagy in cancer cells, making it a candidate for therapeutic development and in vivo imaging studies to monitor treatment response.

# **Signaling Pathway of SH003**

SH003 has been shown to inhibit the STAT3 and mTOR signaling pathways.[2] This inhibition leads to the induction of autophagy. The accumulation of p62/SQSTM1 in autolysosomes, a



consequence of this process, results in the generation of reactive oxygen species (ROS) and subsequent apoptotic cell death in cancer cells.[2][3]



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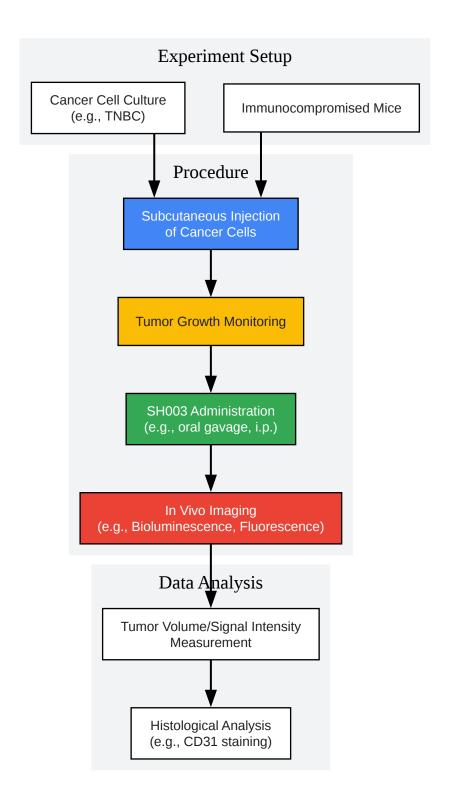
Figure 1: Simplified signaling pathway of SH003 in cancer cells.

### In Vivo Studies with SH003

A study utilizing a mouse xenograft model demonstrated that SH003 suppressed the growth of triple-negative breast cancer (TNBC) tumors.[3] This was associated with the downregulation of the endothelial cell marker CD31, suggesting an anti-angiogenic effect.[3]

The following provides a generalized workflow for an in vivo imaging study with a compound like SH003 in a xenograft mouse model.





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**Figure 2:** General experimental workflow for in vivo imaging of an anti-cancer agent in a xenograft mouse model.



# **Quantitative Data from SH003 Studies**

While specific quantitative data tables for in vivo imaging of SH003 are not readily available in the public domain, a typical study would generate data that could be presented as follows:

Treatment Group	Average Tumor Volume (mm³) at Day X	% Tumor Growth Inhibition	Average Bioluminescent/Flu orescent Signal (photons/sec)
Vehicle Control	1500 ± 250	0%	$1.5 \times 10^8 \pm 0.3 \times 10^8$
SH003 (X mg/kg)	750 ± 150	50%	0.7 x 10 <sup>8</sup> ± 0.2 x 10 <sup>8</sup>

Note: The data above is illustrative and not from a specific study of SH003.

# **Protocols for In Vivo Imaging with SH003**

A detailed protocol would be highly specific to the imaging modality and the particular formulation of SH003. However, a general protocol for a bioluminescence imaging study is outlined below.

Protocol: In Vivo Bioluminescence Imaging of Tumor Growth

- Animal Preparation:
  - Anesthetize tumor-bearing mice using isoflurane (2-3% in oxygen).
  - Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
- Image Acquisition:
  - Wait for 10-15 minutes for luciferin distribution.
  - Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS).
  - Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.



- Acquire a photographic image for anatomical reference.
- Data Analysis:
  - Use the imaging system's software to draw regions of interest (ROIs) around the tumor area.
  - Quantify the bioluminescent signal as total flux (photons/second).
  - Monitor tumor growth over time by comparing signal intensity.

# Section 2: TP-0903 - An Inhibitor of Aurora A-PLK1 Signaling

TP-0903 is a small molecule compound that has been investigated as a therapeutic agent for hematological malignancies.[4][5]

### **Mechanism of Action of TP-0903**

TP-0903 functions by inhibiting the Aurora A-PLK1 signaling pathway.[4][5] This inhibition leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[5] The compound has also been shown to inhibit the PI3K/AKT and JAK/STAT3 pathways.[4][5]



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Figure 3: Simplified mechanism of action for TP-0903.

## In Vivo Imaging with TP-0903

While the search results detail the in vitro effects of TP-0903, they do not provide specific protocols or data for in vivo imaging studies. However, given its mechanism of action, in vivo imaging could be employed to:

 Monitor tumor growth: Using bioluminescent or fluorescently labeled cancer cell lines in animal models.



- Assess target engagement: Developing and utilizing imaging probes that specifically bind to Aurora A or PLK1.
- Evaluate apoptosis: Using imaging agents that detect apoptotic cells (e.g., Annexin V-based probes).

#### Conclusion:

While no specific information is publicly available for a compound named "**TP003**" in the context of in vivo imaging, the related compounds SH003 and TP-0903 offer insights into potential areas of cancer research where in vivo imaging plays a crucial role. For researchers interested in a compound with a similar designation, investigating the literature for SH003 and TP-0903 may provide a valuable starting point for experimental design and protocol development. Further clarification of the exact compound name is necessary to provide more targeted and accurate application notes.

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# References

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